molecular formula C24H19ClFNO5S B11563511 (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide

(5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide

Cat. No.: B11563511
M. Wt: 487.9 g/mol
InChI Key: BSXFNOUBNXLZPZ-LPYMAVHISA-N
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Description

(5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound belonging to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate aldehydes and ketones with thiazolidinone derivatives. Common reaction conditions include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques like crystallization, distillation, and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are investigated for their antimicrobial, antifungal, and antiviral properties.

Medicine

In medicine, these compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorophenyl)-5-(benzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
  • (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-phenyl-1,3-thiazolidin-4-one

Uniqueness

The unique combination of substituents in (5E)-3-(4-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one 1,1-dioxide may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H19ClFNO5S

Molecular Weight

487.9 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19ClFNO5S/c1-31-20-12-5-16(21(14-20)32-2)13-22-23(28)27(19-10-6-17(25)7-11-19)24(33(22,29)30)15-3-8-18(26)9-4-15/h3-14,24H,1-2H3/b22-13+

InChI Key

BSXFNOUBNXLZPZ-LPYMAVHISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(S2(=O)=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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